molecular formula C10H13NO2 B1438537 3-(Morpholin-2-yl)phenol CAS No. 46179-92-4

3-(Morpholin-2-yl)phenol

Cat. No.: B1438537
CAS No.: 46179-92-4
M. Wt: 179.22 g/mol
InChI Key: VYFSCTYDZYUMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-2-yl)phenol is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Morpholin-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Morpholin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Morpholin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-9-3-1-2-8(6-9)10-7-11-4-5-13-10/h1-3,6,10-12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSCTYDZYUMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46179-92-4
Record name 3-(morpholin-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The C2-Morpholine Advantage: Unlocking the Therapeutic Potential of 3-(Morpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 3-(Morpholin-2-yl)phenol scaffold (CAS: 76017-84-2) represents a high-value, "privileged" chemotype. Unlike the ubiquitous N-aryl morpholines, where the heterocycle serves primarily as a solubility handle, the C2-attached morpholine offers a distinct topological vector, creating novel IP space and specific receptor-ligand interactions.

This guide analyzes the therapeutic utility of this scaffold, focusing on its role as a pharmacophore in Central Nervous System (CNS) agents—specifically Dopamine D3 agonists and NMDA antagonists. We provide a validated synthetic protocol for the challenging C2-functionalization and examine the structural-activity relationships (SAR) that make this moiety a cornerstone of fragment-based design.

Part 1: Structural & Chemoinformatic Profile

The 3-(Morpholin-2-yl)phenol moiety is a "Rule of 3" compliant fragment, making it an ideal starting point for FBDD. Its value lies in the synergy between the phenolic anchor and the morpholine ring.

The Pharmacophore Triad

The molecule functions through three distinct interaction zones:

  • The Phenolic Anchor (Ar-OH): Acts as a hydrogen bond donor/acceptor, often mimicking Tyrosine residues or interacting with Serine/Threonine in active sites (e.g., the "hinge region" of kinases).

  • The Morpholine Sector: Provides a basic amine (pKa ~8.[1]3) for ionic bonding (salt bridges) while modulating lipophilicity (lowering cLogP) to prevent hERG toxicity often associated with piperidines.

  • The C2-Chiral Vector: The carbon-carbon bond at the 2-position creates a chiral center that directs the morpholine ring out of the aromatic plane, enabling specific stereochemical fits that planar N-aryl morpholines cannot achieve.

Physicochemical Properties (Data Summary)
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 179.22 DaIdeal for FBDD (Rule of 3 compliant).
cLogP 0.8 - 1.2High water solubility; CNS penetrant.
pKa (Basic N) ~8.3Exists as a cation at physiological pH; good solubility.
TPSA ~42 ŲExcellent membrane permeability (BBB penetration).
Metabolic Liability LowMorpholine ring is resistant to oxidative metabolism compared to piperazine.
Pharmacophore Mapping (Visualization)

PharmacophoreMap Phenol Phenol Ring (H-Bond Donor/Acceptor) Linker C2-Chiral Center (Stereochemical Vector) Phenol->Linker Rigid Attachment Target Target Interaction (e.g., Asp residue in GPCR) Phenol->Target H-Bonding Morpholine Morpholine Ring (Solubility & Ionic Bond) Linker->Morpholine Out-of-Plane Twist Morpholine->Target Salt Bridge (NH+)

Figure 1: Pharmacophore map illustrating the tripartite interaction model of the scaffold. The C2-linker provides a critical stereochemical twist.

Part 2: Therapeutic Applications & Case Studies

CNS Therapeutics: Dopamine D3 Agonism

The most prominent validation of this scaffold is PF-219061 (Pfizer), a selective Dopamine D3 receptor agonist developed for sexual dysfunction and potential cognitive indications.

  • Mechanism: The phenol moiety mimics the catechol of dopamine, anchoring the molecule in the receptor pocket. The 2-substituted morpholine extends into the orthosteric binding site, providing selectivity over the D2 receptor.

  • Chirality: The (R)-enantiomer typically exhibits superior binding affinity, highlighting the importance of asymmetric synthesis.

NMDA Receptor Modulation

Derivatives of 3-(morpholin-2-yl)phenol have been explored as GluN2B-selective NMDA antagonists. The morpholine nitrogen interacts with the glutamate binding pocket, while the phenol ring engages in pi-stacking interactions with aromatic residues (Tyr/Trp) within the receptor cleft.

Pain Management (Opioid Bioisosteres)

The scaffold serves as a simplified, metabolically stable analog of the "morphinan" core found in opioids. Unlike traditional opioids, these open-chain analogs (seco-analogs) often retain analgesic efficacy with reduced addiction liability due to altered binding kinetics.

Part 3: Synthetic Protocols (The "How")

Synthesizing C2-aryl morpholines is significantly more challenging than N-aryl morpholines. The standard nucleophilic aromatic substitution (SNAr) cannot be used. We present the Epoxide Ring-Opening & Cyclization route, which is robust and scalable.

Synthesis Workflow Diagram

SynthesisRoute Start 3-Hydroxybenzaldehyde Step1 Corey-Chaykovsky Epoxidation Start->Step1 Inter1 3-Hydroxystyrene Oxide Step1->Inter1 Me3S+I- / NaH Step2 Regioselective Ring Opening Inter1->Step2 Ethanolamine Inter2 Amino Alcohol Intermediate Step2->Inter2 Step3 Cyclization (Acid Catalyzed) Inter2->Step3 H2SO4 / Heat Final 3-(Morpholin-2-yl)phenol Step3->Final

Figure 2: Step-by-step synthetic pathway via the styrene oxide route. This method allows for enantioselective adaptation using chiral catalysts.

Detailed Experimental Protocol

Objective: Synthesis of racemic 3-(morpholin-2-yl)phenol.

Reagents:

  • 3-Hydroxystyrene oxide (generated in situ or purchased).

  • 2-Aminoethanol (Ethanolamine).

  • Sulfuric acid (conc.) or p-Toluenesulfonic acid (pTSA).

  • Solvents: Methanol, Toluene.

Step-by-Step Methodology:

  • Epoxide Opening (Regiocontrol):

    • Dissolve 3-hydroxystyrene oxide (1.0 eq) in Methanol (0.5 M).

    • Add 2-aminoethanol (1.2 eq) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism:[2] The amine attacks the less hindered carbon (beta-position) of the epoxide, yielding the 1-aryl-2-aminoethanol derivative.

    • QC Check: LC-MS should show [M+H]+ peak corresponding to the linear amino alcohol.

  • Cyclization (Intramolecular Etherification):

    • Concentrate the reaction mixture to remove methanol.

    • Redissolve the residue in Toluene.

    • Add pTSA (2.0 eq) or slowly add conc. H2SO4 (3.0 eq) at 0°C (Caution: Exothermic).

    • Heat to reflux (110°C) with a Dean-Stark trap to remove water (if using pTSA) or heat to 70°C in a sealed vessel (if using H2SO4).

    • Monitor by TLC (Shift in Rf due to ring closure).

  • Work-up & Purification:

    • Neutralize with saturated NaHCO3 (aq) to pH ~9.

    • Extract with Ethyl Acetate (3x).

    • Dry over MgSO4 and concentrate.

    • Purification: Flash column chromatography (DCM:MeOH:NH3 90:9:1). The morpholine amine is polar; ammonia is required to prevent tailing.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the chiral proton at position 2 of the morpholine ring (dd, ~4.5 ppm). The disappearance of epoxide protons and the appearance of the morpholine CH2-O-CH2 pattern confirms cyclization.

Part 4: Future Outlook & Strategic Value

The 3-(morpholin-2-yl)phenol scaffold is underutilized compared to its N-aryl counterparts. Its strategic value lies in:

  • IP Novelty: C2-functionalization is synthetically harder, creating a higher barrier to entry and stronger patent protection.

  • Fragment Evolution: It serves as an ideal "grow vector." The phenol OH can be alkylated to reach hydrophobic pockets, while the morpholine NH can be acylated to interact with solvent-exposed regions.

  • Stereochemical Control: Modern asymmetric hydrogenation methods (using Rh-Bisphosphine catalysts) now allow for >99% ee synthesis of this scaffold, opening the door for highly selective chiral drugs.

References

  • Pfizer Inc. (2006). Dopamine D3 Receptor Agonists (PF-219061). PubChem CID 9794475.[3]

  • National Center for Biotechnology Information. (2025). 3-(Morpholin-2-yl)phenol - Compound Summary. PubChem.[3][4][5][6]

  • Ghorai, M. K., et al. (2015). Metal-free one-pot synthesis of 2-substituted morpholines from aziridines. Beilstein Journal of Organic Chemistry.

  • Zhang, J., et al. (2012). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

  • Wolfe, J. P., et al. (2010). A New Strategy for the Synthesis of Substituted Morpholines via Pd-Catalyzed Carboamination. Journal of the American Chemical Society.[7]

Sources

The Pharmacological Nexus of Morpholine-Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Mannich Base Derivatives

Executive Summary

This technical guide analyzes the pharmacological profile of morpholine-substituted phenols , a privileged scaffold in medicinal chemistry synthesized primarily via the Mannich reaction . By integrating the redox-active phenolic core with the lipophilic, moderately basic morpholine ring, researchers can access a "bimodal" pharmacophore. This structure exhibits potent antioxidant , anticholinesterase (AChE) , and anti-inflammatory properties, making it a critical target for neuroprotective and oncological drug discovery.

Structural Rationale & Structure-Activity Relationship (SAR)[1]

The efficacy of morpholine-substituted phenols stems from the synergistic interplay between two distinct chemical moieties.

1.1 The Phenolic Core (The Warhead)
  • Function: Acts as the primary pharmacophore for antioxidant activity via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

  • Mechanism: The hydroxyl group (-OH) scavenges free radicals (ROS/RNS). The stability of the resulting phenoxy radical determines potency.

1.2 The Morpholine Ring (The Modulator)
  • Solubility & ADME: Unlike many secondary amines, morpholine introduces a heteroatom (oxygen) that balances lipophilicity (logP) with aqueous solubility, enhancing bioavailability.

  • Basicity: The nitrogen atom (pKa ~8.3) is protonated at physiological pH, allowing electrostatic interactions with anionic sites in enzymes (e.g., the catalytic anionic site of AChE).

  • Metabolic Stability: The morpholine ring is generally more resistant to oxidative metabolism than open-chain dialkylamines.

1.3 The Methylene Bridge (Mannich Base)
  • Role: Connects the phenol and morpholine without conjugating their electron systems, preserving the nucleophilicity of the amine and the redox potential of the phenol.

SAR_Mechanism Phenol Phenolic Core (Redox Active) Bridge Methylene Bridge (Mannich Linker) Phenol->Bridge Target1 Radical Scavenging (Antioxidant) Phenol->Target1 H-Atom Transfer Morpholine Morpholine Ring (Lipophilicity/Basicity) Bridge->Morpholine Target2 Enzyme Binding (AChE/COX-2) Morpholine->Target2 Ionic Interaction

Figure 1: Pharmacophore dissection showing the dual-action mechanism of morpholine-substituted phenols.

Synthetic Pathway: The Mannich Reaction[2][3][4]

The most robust method to install a morpholine ring onto a phenolic core is the Mannich Reaction . This three-component condensation involves an acidic proton (phenol ortho/para position), formaldehyde, and a secondary amine (morpholine).

2.1 Reaction Mechanism[1]
  • Iminium Formation: Morpholine reacts with formaldehyde to form a reactive iminium ion intermediate.

  • Electrophilic Substitution: The phenol (activated by the -OH group) attacks the electrophilic iminium ion.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the Mannich base.

2.2 Validated Synthetic Protocol
  • Reagents: Substituted Phenol (1.0 eq), Morpholine (1.0–1.2 eq), Formaldehyde (37% aq., 1.0–1.5 eq).

  • Solvent: Ethanol (95% or absolute).

Step-by-Step Procedure:

  • Dissolution: Dissolve the phenolic precursor in Ethanol in a round-bottom flask.

  • Amine Addition: Add Morpholine dropwise while stirring.

  • Formaldehyde Addition: Cool the mixture to 0–5°C (ice bath) to prevent polymerization. Add Formaldehyde solution dropwise.[2]

  • Reflux: Allow to warm to room temperature, then reflux at 70–80°C for 2–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation:

    • If precipitate forms: Filter and wash with cold ethanol.[2]

    • If oil forms: Evaporate solvent, dissolve residue in CHCl3, wash with water, dry over Na2SO4, and recrystallize.

Synthesis_Workflow Start Reactants: Phenol + Morpholine + HCHO Step1 Cool to 0°C (Prevent Polymerization) Start->Step1 Step2 Reflux in Ethanol (2-6 Hours) Step1->Step2 Step3 TLC Monitoring (Hexane:EtOAc) Step2->Step3 Product Morpholine Mannich Base (Crystalline Solid) Step3->Product Purification

Figure 2: Optimized synthetic workflow for morpholine Mannich bases.

Key Pharmacological Domains & Assays
3.1 Antioxidant Activity (DPPH Assay)

Morpholine-substituted phenols are potent antioxidants. The morpholine ring can influence the electron density of the phenolic ring, tuning the O-H bond dissociation energy (BDE).

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare test compounds at varying concentrations (10–100 µg/mL).

    • Mix 1 mL of compound solution with 3 mL of DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure absorbance at 517 nm .

    • Calculate % Inhibition: $ \frac{A_{control} - A_{sample}}{A_{control}} \times 100 $.

3.2 Anticholinesterase Activity (Neuroprotection)

These derivatives show promise in Alzheimer's research by inhibiting Acetylcholinesterase (AChE). The morpholine nitrogen mimics the quaternary ammonium of acetylcholine, binding to the enzyme's anionic site.

  • Protocol (Modified Ellman’s Method):

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Enzyme: Electric eel AChE (0.05 U/mL).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

    • Procedure:

      • Mix 20 µL enzyme + 20 µL test compound + 150 µL buffer. Incubate 15 min at 25°C.

      • Add 10 µL DTNB and 10 µL ATCI.

      • Monitor absorbance at 412 nm for 3 minutes (formation of yellow thionitrobenzoate anion).

3.3 Comparative Data Summary
Compound ClassPrimary TargetIC50 / Activity RangeMechanism Highlight
Morpholine-Phenol Antioxidant (DPPH)10–50 µMPhenolic H-donation stabilized by amine.
Morpholine-Curcumin Anti-inflammatory20–30 µMInhibition of BSA denaturation; COX-2 binding.
Morpholine-Quinoline AChE Inhibition0.5–15 µMDual binding (Catalytic + Peripheral sites).
Morpholine-Benzamide Anticancer (MCF-7)5–10 µMApoptosis induction; Bcl-2 interaction.
ADMET Profiling (In Silico & In Vitro)

For a morpholine-substituted phenol to be a viable drug candidate, it must satisfy specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) criteria.

  • Lipophilicity (LogP): Typically ranges from 2.0 to 3.5. This is ideal for Blood-Brain Barrier (BBB) penetration, crucial for neuroprotective applications.

  • Solubility: The morpholine nitrogen allows for salt formation (e.g., Hydrochloride salts), significantly improving aqueous solubility compared to the parent phenol.

  • Toxicity: Generally lower toxicity than piperidine analogs, though specific metabolic byproducts (e.g., N-oxidation) must be monitored.

ADMET_Flow Structure Morpholine-Phenol LogP LogP 2.0-3.5 (BBB Permeable) Structure->LogP Metabolism Metabolic Stability (Low N-Oxidation) Structure->Metabolism Toxicity Cytotoxicity (Selectivity Index) Structure->Toxicity

Figure 3: ADMET parameters critical for morpholine-phenol drug development.

References
  • BenchChem. (2025).[2] The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.

  • Putri, T. et al. (2018).[3] Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science.[3]

  • Amin, H. et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. International Journal of Current Pharmaceutical Review and Research.

  • Zhang, K. et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. MDPI Molecules.

  • Bala, A. et al. (2014). Morpholine substituted quinazoline derivatives as anticancer agents.[4][5][6] NIH National Library of Medicine.

Sources

Methodological & Application

Reagents and conditions for 3-(Morpholin-2-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-(Morpholin-2-yl)phenol

Executive Summary & Strategic Analysis

The 3-(morpholin-2-yl)phenol scaffold (CAS: variable by salt form) represents a privileged pharmacophore in central nervous system (CNS) drug discovery, particularly in norepinephrine reuptake inhibitors (NRIs) and opioid receptor modulators.[1] Its synthesis presents specific challenges: constructing the morpholine ring with correct regiochemistry (C2-aryl attachment) and managing the amphoteric nature of the final phenolic amine.[1]

This guide details the "Phenacyl Bromide Reductive Cyclization" route. While epoxide opening strategies exist, the phenacyl bromide route is selected here for its operational robustness, scalability, and the commercial availability of precursors.

Key Chemical Challenges:

  • Regiocontrol: Ensuring the aryl group attaches exclusively at the C2 position of the morpholine ring.

  • Chemoselectivity: Reducing the intermediate ketone without over-reducing the aromatic ring.

  • Deprotection Sequence: Efficiently revealing the phenol without degrading the secondary amine.

Synthetic Pathway Visualization

The following flowchart outlines the critical path from the commercially available 3-methoxyacetophenone to the target hydrochloride salt.

SynthesisPath Start 3-Methoxyacetophenone (Starting Material) Step1 Step 1: Bromination (Alpha-Bromination) Start->Step1 Br2/AcOH Inter1 2-Bromo-1-(3-methoxyphenyl)ethanone Step1->Inter1 Step2 Step 2: N-Alkylation (+ N-Benzyl Ethanolamine) Inter1->Step2 DIEA, THF Inter2 Amino-Ketone Intermediate Step2->Inter2 Step3 Step 3: Reduction & Cyclization (NaBH4 / H2SO4) Inter2->Step3 1. Red (NaBH4) 2. Cyclize (Acid) Inter3 N-Benzyl Morpholine Derivative Step3->Inter3 Step4 Step 4: Global Deprotection (H2/Pd-C then HBr) Inter3->Step4 Deprotection Final 3-(Morpholin-2-yl)phenol (Target Molecule) Step4->Final

Figure 1: Step-wise synthetic workflow for the construction of the 2-aryl morpholine core.

Detailed Experimental Protocols

Stage 1: Precursor Preparation (N-Alkylation)

Objective: Coupling the aryl core with the morpholine nitrogen source.

Reagents:

  • 2-Bromo-1-(3-methoxyphenyl)ethanone (1.0 equiv)[1]

  • N-Benzyl-ethanolamine (1.1 equiv)[1]

  • Diisopropylethylamine (DIEA) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Protocol:

  • Dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (10 g, 43.6 mmol) in anhydrous DCM (100 mL) under nitrogen atmosphere. Cool to 0°C.[1][2]

  • Add DIEA (11.4 mL, 65.4 mmol) followed by the dropwise addition of N-benzyl-ethanolamine (7.25 g, 48 mmol).

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.

  • Monitor: TLC (Hexane:EtOAc 1:1) should show consumption of the bromide.[1]

  • Workup: Wash with water (2 x 50 mL) and brine. Dry organic phase over MgSO₄ and concentrate in vacuo.

  • Output: Crude amino-ketone (yellow oil). Proceed directly to reduction to avoid instability.[1]

Stage 2: Reduction and Cyclization (The "One-Pot" Variant)

Objective: Stereoselective reduction of the ketone followed by acid-mediated dehydration to close the ring.[1]

Reagents:

  • Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

  • Methanol (Solvent A)[1]

  • 70% Sulfuric Acid (H₂SO₄) or Trifluoroacetic acid (TFA)[1]

Protocol:

  • Dissolve the crude amino-ketone from Stage 1 in Methanol (80 mL). Cool to 0°C.[1][2]

  • Add NaBH₄ (3.3 g, 87 mmol) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).[1]

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc, dry, and concentrate to obtain the intermediate diol.

  • Cyclization: Dissolve the diol residue in 70% H₂SO₄ (50 mL). Heat to 70°C for 12–16 hours.

    • Note: This step proceeds via an intramolecular S_N1 or S_N2 mechanism depending on conditions, closing the ether linkage.

  • Workup: Pour onto crushed ice. Basify carefully with NaOH pellets to pH > 10.[1] Extract with DCM (3 x 100 mL).

  • Purification: Flash chromatography (DCM:MeOH 95:5) yields 2-(3-methoxyphenyl)-4-benzylmorpholine .[1]

Stage 3: Global Deprotection (The Critical Step)

Objective: Removal of the benzyl group (N-protection) and methyl group (O-protection).[1]

Strategic Note: While BBr₃ is effective for O-demethylation, it can form insoluble complexes with amines.[1] The HBr Reflux Method is preferred here for its ability to perform simultaneous or sequential deprotection in a robust manner, often cleaving the benzyl group under vigorous conditions, though a two-step approach is cleaner.[1]

Preferred Two-Step Protocol:

Step A: N-Debenzylation (Hydrogenolysis) [1]

  • Dissolve the benzyl-morpholine (5 g) in Methanol (50 mL).

  • Add 10% Pd/C (0.5 g, 10 wt%).

  • Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) at RT for 12 hours.

  • Filter through Celite.[1] Concentrate to yield 2-(3-methoxyphenyl)morpholine .[1]

Step B: O-Demethylation [1][3]

  • Dissolve the residue in 48% Hydrobromic Acid (HBr) (30 mL).

  • Reflux (110°C) for 3–5 hours.

    • Observation: The solution will darken.

  • Isolation: Cool to RT. Concentrate in vacuo to remove excess HBr.

  • Neutralization: Dissolve residue in minimal water.[1] Neutralize with NaHCO₃ to pH 8 to precipitate the free base, or recrystallize directly from iPrOH/Ether as the HBr salt.

Quantitative Data & Process Parameters

ParameterSpecificationCriticalityImpact on Quality
Temperature (Cyclization) 70°C ± 5°CHigh<60°C: Incomplete ring closure.>80°C: Elimination side products (styrenes).[1]
NaBH₄ Addition Rate < 1 g/min MediumExotherm control prevents over-reduction.[1]
HBr Reflux Time 3–5 HoursHighInsufficient time leaves O-Methyl impurities (difficult to separate).[1]
pH (Extraction) > 10 (for Free Base)HighMorpholine pKa is ~8.[1]5. Low pH leads to loss in aqueous phase.[1]

Troubleshooting & Optimization

Issue: Low Yield in Cyclization
  • Root Cause: Formation of the elimination product (styrene derivative) instead of the morpholine.

  • Solution: Lower the acid concentration to 50% H₂SO₄ or switch to Mitsunobu conditions (DIAD/PPh₃) for the cyclization of the amino-alcohol intermediate. Mitsunobu offers milder conditions but higher reagent cost.[1]

Issue: Incomplete Demethylation
  • Root Cause: Volatility of HBr or insufficient temperature.

  • Solution: Use BBr₃ (Boron Tribromide) in DCM at -78°C to RT.[1]

    • Protocol Adjustment: If using BBr₃, protect the secondary amine first (e.g., as a carbamate) or use 3-4 equivalents of BBr₃ to account for complexation with the amine nitrogen.[1]

Issue: Product Hygroscopicity
  • Observation: The free base is an oil or low-melting solid that absorbs water.[1]

  • Solution: Isolate as the Hydrochloride (HCl) or Oxalate salt .

    • Salt Formation: Dissolve free base in dry Ethanol.[1] Add 1.1 eq of HCl in Dioxane.[1] Precipitate with Diethyl Ether.

References

  • Preparation of Morpholine Derivatives. Korean Patent KR840002428B1.[1] (Describes the HBr mediated demethylation of 2-(3-methoxyphenyl)morpholine analogs).

  • Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 2004, 16(3), 168-173.[1][4] (Provides the epoxide ring-opening methodology and resolution strategies).

  • Methods of O-demethylation and N-deprotection. US Patent 6,395,900.[1] (Discusses L-Selectride and acid-mediated demethylation for morphinan/phenol derivatives).

  • Synthesis of 2-substituted morpholines. BenchChem Protocols. (General conditions for cyclization of amino alcohols). [1][5]

  • Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] Wuts, P.G.M. (Standard reference for O-demethylation compatibility with amines).

Sources

Application Notes & Protocols: The Strategic Use of 3-(Morpholin-2-yl)phenol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide focuses on a particularly valuable building block, 3-(Morpholin-2-yl)phenol , a bifunctional intermediate offering two distinct reaction sites—a secondary amine and a phenolic hydroxyl group. We provide an in-depth exploration of its synthetic utility, detailing robust protocols for selective N- and O-functionalization. The causality behind experimental choices is explained, empowering researchers in drug discovery and development to leverage this scaffold for creating novel chemical entities with therapeutic potential.

Introduction: The Significance of the Morpholine Scaffold

The six-membered morpholine ring, containing both an ether and a secondary amine group, is a recurring motif in a multitude of FDA-approved drugs.[4][5] Its prevalence is not coincidental; the inclusion of a morpholine moiety often enhances aqueous solubility, metabolic stability, and bioavailability, while providing a key vector for interacting with biological targets.[1][4] 3-(Morpholin-2-yl)phenol emerges as a strategic starting material because it embeds this valuable heterocycle and presents two orthogonal handles for chemical modification, making it an ideal precursor for constructing libraries of compounds for structure-activity relationship (SAR) studies.[6][7] Its structure is foundational to analogs of important central nervous system (CNS) agents, such as the norepinephrine reuptake inhibitor Reboxetine.[8][9][10]

Physicochemical & Structural Data

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The key data for 3-(Morpholin-2-yl)phenol are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[11]
Molecular Weight 179.22 g/mol [11]
Appearance Off-white to light yellow crystalline powderSupplier Data
Melting Point 135-139 °CSupplier Data
pKa ~8.7 (Amine), ~10.0 (Phenol)Estimated
Predicted XlogP 1.0[11]
SMILES C1COC(CN1)C2=CC(=CC=C2)O[11]
InChIKey VYFSCTYDZYUMSC-UHFFFAOYSA-N[11]

Core Synthetic Applications & Protocols

The synthetic utility of 3-(Morpholin-2-yl)phenol is primarily derived from the differential reactivity of its secondary amine and phenolic hydroxyl group. This allows for selective and sequential functionalization.

N-Alkylation and N-Arylation of the Morpholine Nitrogen

Modification at the morpholine nitrogen is a common strategy to modulate basicity, introduce lipophilic groups, or extend the molecule to probe new binding pockets in a biological target.

Scientific Rationale: The secondary amine of the morpholine ring is a moderately strong nucleophile and base. Standard N-alkylation with alkyl halides is a straightforward approach. For less reactive alkylating agents or for the synthesis of N-aryl derivatives, more advanced catalytic methods are employed. Direct N-alkylation using alcohols via a hydrogen-borrowing process represents a greener alternative to using alkyl halides.[12]

Protocol 1: N-Alkylation via Reductive Amination

This protocol is highly effective for introducing a variety of alkyl groups by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-(Morpholin-2-yl)phenol (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.1 eq) to the solution. If the carbonyl is less reactive, the addition of a mild acid catalyst like acetic acid (0.1 eq) can facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes. This specific reagent is mild and tolerant of slightly acidic conditions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Causality: Sodium triacetoxyborohydride is chosen over stronger reducing agents like sodium borohydride (NaBH₄) because it is less basic and reacts more slowly with the protic solvent, selectively reducing the iminium ion over the starting carbonyl compound.

G cluster_workflow Workflow: N-Alkylation via Reductive Amination start Dissolve 3-(Morpholin-2-yl)phenol in MeOH/DCM add_carbonyl Add Aldehyde/Ketone (1.1 eq) + optional Acetic Acid start->add_carbonyl stir1 Stir at RT for 1-2h (Iminium Formation) add_carbonyl->stir1 cool Cool to 0°C stir1->cool add_reductant Add NaBH(OAc)3 (1.5 eq) cool->add_reductant stir2 Stir at RT for 12-24h add_reductant->stir2 workup Quench (NaHCO3) & Extract (EtOAc) stir2->workup purify Purify via Column Chromatography workup->purify product N-Alkyl-3-(morpholin-2-yl)phenol purify->product

Caption: Workflow for N-alkylation of 3-(Morpholin-2-yl)phenol.

O-Alkylation and O-Arylation of the Phenolic Hydroxyl

Functionalizing the phenolic hydroxyl group is critical for creating ether linkages, which are stable and prevalent in many drug molecules. This modification can significantly alter lipophilicity and metabolic stability.

Scientific Rationale: The phenolic proton is weakly acidic (pKa ≈ 10). Deprotonation with a suitable base generates a phenoxide anion, which is a potent nucleophile. This phenoxide can then react with an electrophile, such as an alkyl halide or a sulfonate, in a classic Williamson ether synthesis.[13] Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also catalyze these reactions under mild conditions.[13]

Protocol 2: O-Alkylation using Williamson Ether Synthesis

This protocol is a robust and widely used method for the synthesis of aryl ethers.

Step-by-Step Methodology:

  • Pre-reaction Setup: To a solution of 3-(Morpholin-2-yl)phenol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base. Potassium carbonate (K₂CO₃, 2.0-3.0 eq) is a common and effective choice.

  • Deprotonation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide salt.

  • Addition of Electrophile: Add the alkyl halide (e.g., ethyl bromide, benzyl bromide) or alkyl sulfonate (e.g., ethyl tosylate) (1.1-1.2 eq) to the reaction mixture. For increased reactivity, a catalytic amount of potassium iodide (KI, 0.1 eq) can be added to facilitate in situ halide exchange if using an alkyl chloride or bromide.

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the electrophile.

  • Reaction Progression: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the product with a suitable organic solvent (e.g., EtOAc or DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality: Polar aprotic solvents like DMF are ideal because they solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the Sₙ2 reaction.

G cluster_workflow Workflow: O-Alkylation via Williamson Ether Synthesis start Dissolve 3-(Morpholin-2-yl)phenol in DMF/MeCN add_base Add Base (e.g., K2CO3, 2-3 eq) start->add_base stir1 Stir at RT for 30-60 min (Phenoxide Formation) add_base->stir1 add_electrophile Add Alkyl Halide (1.1 eq) + optional KI stir1->add_electrophile heat Heat to 60-80°C add_electrophile->heat monitor Monitor reaction (4-12h) heat->monitor workup Cool, pour into water & Extract (EtOAc) monitor->workup purify Purify via Column Chromatography workup->purify product O-Alkyl-3-(morpholin-2-yl)phenol purify->product

Caption: Workflow for O-alkylation of 3-(Morpholin-2-yl)phenol.

Application Spotlight: Synthesis of a Reboxetine Analog Core

To illustrate the practical application of this intermediate, we outline the synthesis of (S,S)-2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine, the active enantiomer of Reboxetine. While this synthesis often starts from different precursors, a retrosynthetic analysis highlights how 3-(Morpholin-2-yl)phenol derivatives are key structural components.[8][14] The following protocol details the crucial O-alkylation step in a model synthesis.

Reaction Scheme: (2S)-2-(m-Hydroxyphenyl)morpholine → (2S)-2-[m-(2-Ethoxy-phenoxy)phenyl]morpholine

This transformation demonstrates the attachment of a substituted phenoxy group, a key structural feature of many norepinephrine reuptake inhibitors.[9]

Protocol 3: Synthesis of a Diaryl Ether Moiety
  • N-Protection (If necessary): The morpholine nitrogen is first protected, for example, with a Boc group, to prevent side reactions. Dissolve 3-(Morpholin-2-yl)phenol (1.0 eq) in a 1:1 mixture of THF and water. Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq). Stir at room temperature for 12 hours. Work up by extracting with EtOAc to yield the N-Boc protected intermediate.

  • O-Arylation (Ullmann Condensation): In a reaction vial, combine the N-Boc-3-(morpholin-2-yl)phenol (1.0 eq), 2-bromoethoxybenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Heating: Add dimethyl sulfoxide (DMSO) as the solvent and heat the mixture to 100-120 °C under an inert atmosphere (Nitrogen or Argon).

  • Reaction Progression & Work-up: Stir for 24-48 hours, monitoring by LC-MS. After completion, cool the mixture, dilute with water, and extract thoroughly with EtOAc.

  • Purification & Deprotection: Purify the crude product by column chromatography. The Boc protecting group can then be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final diaryl ether product.

Structure-Activity Relationship (SAR) Insights

Modifications based on the 3-(Morpholin-2-yl)phenol core can systematically tune a compound's pharmacological profile.

SAR cluster_N N-Position Modifications cluster_O O-Position Modifications core 3-(Morpholin-2-yl)phenol Core Nitrogen (N-H) Oxygen (O-H) N_Alkyl Small Alkyl Groups: Modulate pKa, Lipophilicity core:n->N_Alkyl Functionalization N_Aryl Aryl/Heteroaryl Groups: Introduce π-stacking interactions core:n->N_Aryl Functionalization N_Functional Functionalized Chains: Vector for new binding interactions core:n->N_Functional Functionalization O_Alkyl Ether Formation (O-R): Increases lipophilicity, Blocks metabolism core:o->O_Alkyl Functionalization O_Aryl Diaryl Ethers: Creates rigid conformations, Key for NRI activity core:o->O_Aryl Functionalization

Caption: SAR map for derivatives of 3-(Morpholin-2-yl)phenol.

  • Morpholine Ring: Acts as a "pharmacokinetic anchor," often improving water solubility and metabolic resistance compared to more lipophilic amines like piperidine.[1][4]

  • N-Substituents: The nature of the group attached to the nitrogen directly influences the compound's basicity and ability to form salt bridges with target proteins.[15]

  • O-Substituents: The ether linkage at the phenolic position is critical in many CNS drugs. The substituent here can dictate target selectivity and potency, for instance, by occupying hydrophobic pockets in receptors or transporters.[9]

Safety and Handling

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Avoid inhalation of dust, and contact with skin and eyes. The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

3-(Morpholin-2-yl)phenol is a high-value intermediate for synthetic and medicinal chemists. Its bifunctional nature allows for the systematic and selective introduction of chemical diversity at two key positions. The protocols and scientific rationale presented in this guide demonstrate its utility in constructing complex molecules, including scaffolds relevant to CNS drug discovery. By understanding the reactivity and strategic value of this building block, researchers can accelerate the development of novel therapeutics.

References

  • Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Molbank. [Link]

  • Lassen, J. B., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Son, J. H., & Lee, S. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances. [Link]

  • Liebscher, J., et al. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. [Link]

  • Xu, W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality. [Link]

  • Khan, R. A., et al. (2005). Pharmacological activity of morpholino compound. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • 3-(morpholin-2-yl)phenol (C10H13NO2). PubChemLite. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Pal'chikov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • Heravi, M. M., et al. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • Chiral synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation. ResearchGate. [Link]

  • Process for O-alkylation of phenolic compounds.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences. [Link]

  • N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

  • Morpholino compounds, uses and methods.
  • Phenylmorpholines and analogues thereof.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Morpholine derivative.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • N-alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. RSC Publishing. [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. [Link]

  • PROCESS FOR THE O-ALKYLATION OF PHENOLS.

Sources

Application Notes and Protocols: Strategic Functionalization of the Phenol Group in 3-(Morpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(morpholin-2-yl)phenol scaffold is a valuable starting point in medicinal chemistry, incorporating both a secondary amine and a phenolic hydroxyl group. The ability to selectively functionalize the phenol moiety opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. This guide provides a comprehensive overview of key strategies for the targeted modification of the phenolic hydroxyl group in 3-(morpholin-2-yl)phenol. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for O-alkylation, O-acylation, and electrophilic aromatic substitution. Furthermore, we will explore advanced cross-coupling methodologies that leverage the phenol for carbon-carbon and carbon-nitrogen bond formation. Each section is designed to provide not only a step-by-step experimental workflow but also the rationale behind the choice of reagents and conditions, empowering researchers to adapt and troubleshoot these methods for their specific drug discovery programs.

Introduction: The Strategic Importance of the Phenolic Moiety

The phenol group is a recurring motif in a significant number of FDA-approved drugs and bioactive natural products.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its ionizable nature, allows for critical interactions with biological targets. The functionalization of the phenolic hydroxyl group in 3-(morpholin-2-yl)phenol can modulate key physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. This guide will focus on three primary avenues of functionalization: modification of the hydroxyl group itself (etherification and esterification), substitution on the aromatic ring, and advanced cross-coupling reactions.

A critical consideration in the functionalization of 3-(morpholin-2-yl)phenol is the presence of the morpholine nitrogen. This secondary amine is also nucleophilic and can compete with the phenol in certain reactions. Therefore, the choice of reaction conditions, and in some cases, the use of a protecting group for the morpholine nitrogen, is paramount for achieving regioselectivity.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of aryl ethers from phenols.[2][3] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Mechanistic Rationale

The acidity of the phenolic proton (pKa ≈ 10) allows for its facile removal by a variety of bases.[4] The resulting phenoxide is a potent nucleophile that can attack the electrophilic carbon of an alkyl halide. The choice of base and solvent is crucial for the success of this reaction. Weaker inorganic bases like potassium carbonate (K₂CO₃) are often sufficient for deprotonating phenols and are preferred for their mildness, which can help minimize side reactions.[4] In cases of less reactive alkylating agents or sterically hindered phenols, stronger bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) may be employed.[4] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they solvate the cation of the base without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity.[2]

Williamson_Ether_Synthesis Phenol 3-(Morpholin-2-yl)phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Ether Aryl Ether Product Phenoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether Byproduct Salt (e.g., KX) Acylation_of_Phenol Phenol 3-(Morpholin-2-yl)phenol Ester Phenolic Ester Phenol->Ester Nucleophilic Attack AcylatingAgent Acylating Agent (RCOCl or (RCO)₂O) AcylatingAgent->Ester Base Base (e.g., Pyridine) Base->Ester Base-catalyzed Byproduct Byproduct (HCl or RCOOH) Suzuki_Coupling_Workflow Phenol 3-(Morpholin-2-yl)phenol ArylTriflate Aryl Triflate Intermediate Phenol->ArylTriflate Step 1: Triflation Triflation Triflic Anhydride, Pyridine Triflation->ArylTriflate Biaryl Biaryl Product ArylTriflate->Biaryl Step 2: Suzuki Coupling Suzuki Arylboronic Acid, Pd Catalyst, Base Suzuki->Biaryl

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-(Morpholin-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Morpholin-2-yl)phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. Achieving the optimal temperature is paramount for maximizing yield, ensuring purity, and minimizing side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a 3-(Morpholin-2-yl)phenol derivative, but I'm observing a very low yield, or in some cases, no desired product at all. What are the likely temperature-related causes?

Answer:

Low or no product yield is a common challenge that can often be traced back to suboptimal reaction temperatures. The temperature directly influences the reaction rate; a temperature that is too low will result in a sluggish or stalled reaction, while an excessively high temperature can lead to the degradation of starting materials, intermediates, or the final product.[1]

Troubleshooting Steps:

  • Verify Thermocouple Accuracy: Ensure your temperature measurement is accurate. A poorly calibrated or improperly placed thermocouple can lead to significant deviations from the setpoint.

  • Incremental Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This systematic approach helps to pinpoint the optimal temperature without overshooting and causing degradation.[2]

  • Consider the Reaction Mechanism: The formation of the morpholine ring and its attachment to the phenol can involve multiple steps, each with its own activation energy. For instance, in syntheses involving the dehydration of diethanolamine, temperatures in the range of 180-210°C are often required to drive the cyclization.[3] If your synthesis involves an N-alkylation step, the optimal temperature will depend on the nature of the alkylating agent and the solvent.[4]

  • Evaluate for Potential Degradation: If increasing the temperature does not improve the yield or leads to the formation of a dark, viscous product, it is likely that one or more components of your reaction are degrading.[3] In this case, you should explore catalysts that may allow the reaction to proceed at a lower temperature.[5]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired 3-(Morpholin-2-yl)phenol derivative, but I am also seeing a significant amount of impurities and side products. How can I adjust the temperature to improve the reaction's selectivity?

Answer:

The formation of side products is often highly dependent on the reaction temperature. Different reaction pathways can become accessible at different temperatures, leading to a mixture of products.[2] For example, in the alkylation of phenols, temperature can influence the ratio of O-alkylation to C-alkylation products, as well as the formation of di-alkylation products.[6][7]

Troubleshooting Steps:

  • Lower the Reaction Temperature: In many cases, side reactions have a higher activation energy than the desired reaction. Therefore, lowering the temperature can significantly reduce the rate of side product formation while still allowing the desired reaction to proceed at an acceptable rate.

  • Analyze the Side Products: If possible, identify the structure of the major side products. This information can provide valuable clues about the competing reaction pathways. For instance, the presence of N-ethylmorpholine in syntheses starting from diethylene glycol suggests a particular side reaction is occurring.[8]

  • Employ a Stepwise Temperature Profile: Some reactions benefit from a temperature gradient. For example, you might initiate the reaction at a lower temperature to favor the formation of a key intermediate and then increase the temperature to drive the final step to completion.

Issue 3: Incomplete Reaction Conversion

Question: My reaction seems to start well, but it stalls before all the starting material is consumed, even after an extended reaction time. Could this be a temperature-related issue?

Answer:

Incomplete conversion, where the reaction reaches a plateau, can be due to several factors, with temperature playing a key role.

Troubleshooting Steps:

  • Re-evaluate the Optimal Temperature: It's possible that the initial temperature is sufficient to start the reaction but not to overcome the energy barrier for the final stages of conversion. A modest increase in temperature may be all that is needed to drive the reaction to completion.[5]

  • Check for Catalyst Deactivation: In catalyzed reactions, the catalyst may deactivate over time, especially at elevated temperatures.[8] If you suspect this is the case, you may need to add more catalyst or choose a more robust catalyst that can withstand the reaction conditions for a longer period.

  • Consider Reaction Equilibrium: Some reactions are reversible, and the final conversion is limited by the position of the equilibrium. In such cases, increasing the temperature may or may not favor the product side, depending on the thermodynamics of the reaction. It may be more effective to remove a byproduct (e.g., water) to shift the equilibrium towards the products.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for the synthesis of 3-(Morpholin-2-yl)phenol derivatives?

A1: The optimal temperature range is highly dependent on the specific synthetic route. For reactions involving the dehydration of a diol amine precursor, temperatures can be as high as 180-210°C.[3] For N-alkylation reactions using an alcohol as the alkylating agent, temperatures can range from 150-300°C, often in the presence of a catalyst.[4] For syntheses involving the opening of an oxirane ring with morpholine, temperatures around 90°C have been reported to be effective.[9] It is always recommended to start with conditions reported in the literature for similar transformations and then optimize from there.[10]

Q2: How does temperature affect the regioselectivity of reactions involving the phenol group?

A2: Temperature can have a significant impact on the regioselectivity of reactions involving the phenol group, particularly in alkylation reactions. Generally, lower temperatures tend to favor O-alkylation (formation of an ether), while higher temperatures can promote C-alkylation (formation of a new carbon-carbon bond on the aromatic ring).[7] The choice of solvent and catalyst also plays a crucial role in controlling this selectivity.

Q3: Can I use microwave irradiation to control the reaction temperature?

A3: Yes, microwave-assisted synthesis can be a very effective tool for rapidly screening reaction conditions, including temperature. Microwave heating allows for rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and, in some cases, improved yields and purities. However, it is important to carefully monitor the internal temperature of the reaction vessel, as localized overheating can occur.

Q4: What are the best practices for monitoring and controlling the reaction temperature?

A4: Accurate temperature monitoring and control are critical for reproducible results. Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For reactions requiring precise temperature control, an oil bath or a heating mantle connected to a temperature controller is recommended. It is also good practice to record the temperature throughout the course of the reaction to ensure it remains stable.

Data Presentation

Table 1: General Temperature Guidelines for Key Synthetic Steps

Reaction TypeReagentsTypical Temperature Range (°C)Key Considerations
Morpholine Ring Formation (Dehydration)Diethanolamine, Sulfuric Acid180 - 210High temperatures are necessary to drive off water.[3]
N-AlkylationPhenol derivative, Morpholine derivative80 - 150Temperature can influence O- vs. N-alkylation selectivity.
Friedel-Crafts AlkylationPhenol, Alcohol, Acid Catalyst150 - 200Higher temperatures can lead to di-alkylation.[6]
Oxirane Ring OpeningEpoxide, Morpholine60 - 100Mild conditions are often sufficient.[9]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Study

This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of a 3-(Morpholin-2-yl)phenol derivative.

  • Set up Parallel Reactions: Prepare a series of identical reactions in parallel. This can be done using a multi-well reaction block or a series of small reaction vials.

  • Establish a Temperature Gradient: Set each reaction to a different temperature. A good starting point is to have a 10°C increment between each reaction, bracketing the temperature reported in the literature or a theoretically estimated optimal temperature.

  • Monitor Reaction Progress: At regular intervals, take a small aliquot from each reaction and analyze it by TLC or HPLC to determine the extent of conversion and the formation of any side products.

  • Identify the Optimal Temperature: Based on the analytical data, identify the temperature that provides the best balance of high yield and low impurity profile.

  • Validation: Run a larger scale reaction at the identified optimal temperature to confirm the results.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low or No Product Yield q1 Is the reaction temperature too low? start->q1 a1_yes Incrementally increase temperature (5-10°C) and monitor progress. q1->a1_yes Yes a1_no Proceed to investigate other potential issues (reagent quality, stoichiometry, etc.). q1->a1_no No q2 Is there evidence of degradation (dark color, tar)? a1_yes->q2 a2_yes Lower temperature and/or consider a milder catalyst. q2->a2_yes Yes a2_no Continue temperature optimization or investigate other parameters (catalyst, solvent). q2->a2_no No

Caption: A decision tree for troubleshooting low product yield based on reaction temperature.

Diagram 2: Relationship Between Temperature and Reaction Outcome

Temperature_Effects cluster_temp Reaction Temperature cluster_outcome Potential Outcomes Low_Temp Low Temperature Slow_Reaction Slow or Incomplete Reaction Low_Temp->Slow_Reaction Optimal_Temp Optimal Temperature High_Yield High Yield & Purity Optimal_Temp->High_Yield High_Temp High Temperature Degradation Degradation High_Temp->Degradation Side_Products Side Products High_Temp->Side_Products

Caption: The influence of reaction temperature on yield, purity, and side reactions.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). side reactions and byproduct formation in morpholine synthesis. Benchchem.
  • Sarca, V. D., & Laali, K. K. (2011). Hydrothermal alkylation of phenols with alcohols in diluted acids. Comptes Rendus de l'Académie des Sciences, 14(11-12), 1038-1042.
  • BenchChem Technical Support Team. (2025).
  • White Rose eTheses Online. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ThalesNano. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Wikipedia. (n.d.). Morpholine.
  • BenchChem. (2025). Application Notes and Protocols for Optimizing Synthesis Conditions Using Response Surface Methodology.
  • Shahtaziniskaya, P., & Goyushlu, S. (n.d.).
  • Wikipedia. (n.d.). Morpholine.
  • Creative Biolabs. (n.d.).
  • American Chemical Society. (2024). Optimizing Chemical Reactions.
  • MDPI. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
  • ChemicalBook. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 1-Morpholino-3-(3-(5-((4-(4- (trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol (11ag) a.
  • E3S Web of Conferences. (2024).
  • National Center for Biotechnology Information. (2023).
  • MDPI. (2025).
  • Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides.
  • Google Patents. (n.d.). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • ETH Zurich Research Collection. (2022). Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain.
  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC.
  • PubMed. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol.
  • PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

Sources

Technical Support Center: Purification of Crude 3-(Morpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of crude 3-(Morpholin-2-yl)phenol. This guide offers troubleshooting protocols and frequently asked questions to address common challenges encountered during the purification of this valuable synthetic intermediate.

Introduction

3-(Morpholin-2-yl)phenol is a key building block in the synthesis of various pharmacologically active compounds. Its bifunctional nature, possessing both a phenolic hydroxyl group and a secondary amine within the morpholine ring, makes it susceptible to specific side reactions and purification challenges. This guide provides a systematic approach to identifying and removing common impurities, ensuring the high purity required for downstream applications.

The synthesis of 2-substituted morpholines often involves the cyclization of an appropriate amino alcohol precursor. For instance, the preparation of 2-(3,4-dihydroxyphenyl)morpholine is achieved through the ring closure of 1-(3,4-dihydroxyphenyl)-1-hydroxy-2-ethanolaminoethane.[1] This suggests that a likely synthetic route to 3-(Morpholin-2-yl)phenol involves the cyclization of a corresponding amino alcohol, a process from which specific impurities can be anticipated.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude 3-(Morpholin-2-yl)phenol?

A1: Impurities typically arise from the synthetic route used. Common impurities can be categorized as:

  • Unreacted Starting Materials: Such as the amino alcohol precursor or any reagents used for its synthesis.

  • Byproducts of the Cyclization Reaction: These can include incompletely cyclized intermediates or products of side reactions.

  • Reagents and Catalysts: Residual acids or bases used to catalyze the cyclization.

  • Degradation Products: Phenols are susceptible to oxidation, which can lead to colored impurities.

Q2: My purified product is discolored (pink, brown, or yellow). What is the cause and how can I fix it?

A2: Discoloration is often due to the oxidation of the phenolic hydroxyl group. This can be exacerbated by exposure to air, light, or trace metal impurities. To mitigate this:

  • Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Use solvents that have been de-gassed.

  • Consider adding a small amount of a reducing agent, like sodium hydrosulfite, during recrystallization, a technique used for purifying aminophenols.[2]

  • Store the final product under an inert atmosphere and protected from light.

Q3: I'm seeing significant streaking or tailing of my product on a silica gel TLC plate. What does this indicate?

A3: The basic nitrogen of the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to poor chromatographic performance. To address this, you can:

  • Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or a few drops of aqueous ammonia.[3]

  • Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[4]

Q4: My compound won't crystallize from the chosen recrystallization solvent. What should I do?

A4: Failure to crystallize can be due to several factors:

  • The solution is not saturated: Try to evaporate some of the solvent to increase the concentration of your compound.

  • The presence of impurities: Sometimes, impurities can inhibit crystal formation. An initial purification step, like a quick filtration through a plug of silica or charcoal treatment to remove colored impurities, might be necessary.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound to induce crystallization.[5]

  • Inappropriate solvent system: You may need to screen for a more suitable solvent or solvent mixture.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 3-(Morpholin-2-yl)phenol.

Problem 1: Low Purity After Initial Purification Attempt
Observation Potential Cause Recommended Action
Multiple spots on TLC, close to the product Rf.Co-eluting impurities, possibly isomers or closely related byproducts.1. Optimize TLC Mobile Phase: Experiment with different solvent systems to achieve better separation. For aromatic compounds, incorporating toluene into the mobile phase can sometimes improve resolution. 2. Column Chromatography: Use a longer column for better separation and a shallower solvent gradient. Collect smaller fractions and analyze them by TLC.[3] 3. Recrystallization: If chromatography is not effective, attempt a fractional crystallization.
Broad peaks in HPLC analysis.On-column degradation or interaction with the stationary phase.1. Modify HPLC Mobile Phase: For C18 columns, ensure the mobile phase pH is appropriate for the analyte. Buffering the mobile phase can improve peak shape.[6] 2. Change Stationary Phase: Consider a different type of HPLC column, such as one designed for basic compounds.
Persistent oily or waxy consistency.Presence of non-crystalline, high molecular weight impurities or residual solvent.1. Trituration: Attempt to solidify the material by stirring it with a solvent in which the desired product is insoluble but the impurity is soluble. 2. Solvent Removal: Ensure all solvent from the previous step is removed under high vacuum.
Problem 2: Difficulty with Recrystallization
Observation Potential Cause Recommended Action
Product "oils out" instead of crystallizing.The boiling point of the solvent is higher than the melting point of the solute-solvent mixture, or the solution is too concentrated.1. Use a Lower-Boiling Solvent: Select a recrystallization solvent with a lower boiling point. 2. Dilute the Solution: Add more hot solvent before cooling to prevent the product from coming out of solution as a liquid. 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Poor recovery of the product after recrystallization.The product has significant solubility in the cold solvent, or too much solvent was used.1. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then add an "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly. Common mixtures include ethanol/water or ethyl acetate/hexanes.[7] 3. Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize product precipitation.
Colored impurities remain in the crystals.The colored impurity has similar solubility to the product.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.[8] 2. Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Acidic Solution

This method is particularly useful for purifying aminophenols by forming a salt, which often has different solubility characteristics than the free base.[2]

  • Dissolve the crude 3-(Morpholin-2-yl)phenol in a dilute aqueous solution of an acid like hydrochloric or phosphoric acid, heating gently to facilitate dissolution.

  • If the solution is colored, treat it with a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold water, followed by a cold organic solvent like acetone to aid in drying.

  • To recover the free base, the crystalline salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the purified 3-(Morpholin-2-yl)phenol, which is then collected by filtration, washed with water, and dried.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is suitable for separating the target compound from less polar or more polar impurities.

  • Select an appropriate mobile phase: A common starting point for compounds containing both amine and alcohol functionalities is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.

  • Incorporate a basic modifier: To prevent peak tailing, add 0.5-1% triethylamine or ammonia to the mobile phase.

  • Prepare the column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

  • Load the sample: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the prepared column.

  • Elute the column: Start with a less polar mobile phase and gradually increase the polarity (gradient elution).

  • Collect and analyze fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude 3-(Morpholin-2-yl)phenol TLC_Analysis TLC/HPLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Single major spot, solid Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots Acid_Base_Extraction Acid-Base Extraction TLC_Analysis->Acid_Base_Extraction Acidic/Basic impurities Purity_Check Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Acid_Base_Extraction->Purity_Check Pure_Product Pure 3-(Morpholin-2-yl)phenol Purity_Check->Pure_Product

Caption: A decision-making workflow for the purification of 3-(Morpholin-2-yl)phenol.

References

  • Purification of p-aminophenol. (n.d.). Google Patents.
  • Purification of N-acetyl aminophenols. (n.d.). Google Patents.
  • Process for producing aminophenols. (n.d.). Google Patents.
  • Phenolic Acids in Grain Samples. (n.d.). Shodex. Retrieved February 23, 2026, from [Link]

  • How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst? (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Acetominophen Synthesis.docx. (n.d.). MSU chemistry. Retrieved February 23, 2026, from [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2025, August 6). Reddit. Retrieved February 23, 2026, from [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: a review update. E3S Web of Conferences, 556, 01051. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Various approaches for synthesis of morpholine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 23, 2026, from [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
  • Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. (2018). Semantic Scholar. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Recent progress in the synthesis of morpholines. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]

  • 2-(3:4-dihydroxyphenyl) morpholine and its preparation. (n.d.). Google Patents.
  • Method for preparing morpholine derivative. (n.d.). Google Patents.
  • Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Stabilizing 3-(Morpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Stability in Solution

Executive Summary & Chemical Context

3-(Morpholin-2-yl)phenol is a bifunctional small molecule possessing both an electron-rich phenolic ring and a secondary amine (morpholine). This dual functionality creates a specific stability profile:

  • Oxidation Sensitivity: The phenolic moiety is highly susceptible to autoxidation, forming quinones and polyphenolic aggregates. This is the primary cause of solution discoloration (browning).

  • pH Sensitivity: The molecule exhibits zwitterionic character. High pH promotes phenolate formation, accelerating oxidation by orders of magnitude.

  • Trace Metal Catalysis: Transition metals (Fe, Cu) present in non-ultrapure buffers act as catalysts for the radical oxidation of the phenol ring.

This guide provides technical troubleshooting and validated protocols to maintain the integrity of this compound in experimental settings.

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My stock solution turned from clear/colorless to pale yellow or brown after 24 hours. Is it still usable?

A: Likely degraded. The color change indicates the formation of para-benzoquinone or coupled polyphenolic species.

  • Mechanism: Dissolved oxygen attacks the phenol, particularly if the pH is >7.0. The initial oxidation products (quinones) are highly colored and can react further with the morpholine amine to form complex pigments.

  • Action: Discard the solution if quantitative accuracy is required. For qualitative screens, a <5% impurity level might be acceptable, but check via LC-MS.

  • Prevention: See Protocol A (Inert Preparation) below.

Issue 2: Precipitation in Buffer

Q: The compound dissolved in DMSO but precipitated when diluted into PBS (pH 7.4). Why?

A: Isoelectric Point (pI) Aggregation. 3-(Morpholin-2-yl)phenol has a basic amine (pKa ~8.3) and an acidic phenol (pKa ~10). At physiological pH (7.4), a significant fraction exists as a neutral or zwitterionic species, which often has the lowest aqueous solubility.

  • Troubleshooting:

    • Lower the pH slightly to 6.0–6.5 (using MES or Acetate buffer) to protonate the morpholine fully, increasing solubility.

    • Ensure the final DMSO concentration is at least 1–5% to act as a co-solvent.

Issue 3: Inconsistent Potency in Cell Assays

Q: My IC50 values are shifting between experiments. What is happening?

A: Oxidative degradation or Adsorption.

  • Oxidation: If your assay buffer contains no antioxidants, the compound may degrade during the incubation period (24–48h).

  • Adsorption: The morpholine ring can interact with plastic surfaces (polystyrene plates).

  • Solution:

    • Add 100 µM Ascorbic Acid or Sodium Metabisulfite to the assay buffer (if cell-compatible).

    • Use low-binding polypropylene plates.

Stabilization Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this for long-term storage (up to 3 months).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or ethanol for stocks.

  • Concentration: Prepare at high concentration (e.g., 10–50 mM). Higher concentrations are self-shielding against oxidation relative to dilute solutions.

  • Inert Gas Sparging (Critical):

    • Gently bubble Argon or Nitrogen gas through the DMSO for 5 minutes before adding the solid compound.

    • Why? Removing dissolved O₂ is the single most effective stabilization step.

  • Storage: Aliquot into amber glass vials (to block UV light) with Teflon-lined caps. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solutions

Use this for immediate experimental use.

Reagents Required:

  • Buffer: PBS or MES (pH 6.0–7.0).

  • Additives: EDTA (Metal chelator) and Sodium Ascorbate (Antioxidant).

Step-by-Step:

  • Degas Buffer: Filter buffer through a 0.22 µm filter and sonicate under vacuum for 10 minutes.

  • Add Stabilizers:

    • Add EDTA to a final concentration of 1 mM. (Chelates trace iron/copper).

    • Add Sodium Ascorbate to a final concentration of 50–100 µM. (Sacrificial antioxidant).

  • Dilution: Add the DMSO stock to the buffer while vortexing rapidly to prevent local precipitation.

  • Usage Window: Use within 4 hours at room temperature or 24 hours at 4°C.

Data & Visualization

Table 1: Stability Comparison of 3-(Morpholin-2-yl)phenol
ConditionSolventAdditivesAtmosphereT½ (Half-life)Visual Appearance (24h)
Control PBS (pH 7.4)NoneAmbient Air~6 HoursLight Brown
Optimized PBS (pH 6.5)1mM EDTAAmbient Air~24 HoursClear
Max Stability DMSONoneArgon Sparged>3 MonthsClear
High pH Tris (pH 8.5)NoneAmbient Air<1 HourDark Brown
Figure 1: Degradation Mechanism

The following diagram illustrates the oxidative pathway leading to discoloration and potency loss.

degradation_pathway Compound 3-(Morpholin-2-yl)phenol Radical Phenoxy Radical (Reactive Intermediate) Compound->Radical -H⁺ / -e⁻ Quinone Ortho/Para-Quinone (Yellow/Brown) Radical->Quinone Oxidation Polymer Polyphenolic Aggregates (Dark Precipitate) Quinone->Polymer Polymerization O2 Dissolved O₂ O2->Radical pH High pH (>8) pH->Compound Promotes Phenolate Metal Fe²⁺/Cu²⁺ Metal->Radical Catalyzes

Caption: Autoxidation pathway of phenolic amines. High pH and metals accelerate the transition to colored quinones.

Figure 2: Recommended Stabilization Workflow

workflow Start Start: Solid Compound Solvent 1. Dissolve in Anhydrous DMSO Start->Solvent Gas 2. Sparge with Argon/N₂ (Remove O₂) Solvent->Gas Stock Stock Solution (Store -20°C, Dark) Gas->Stock Mix Dilute Stock into Buffer (Keep pH < 7.0) Stock->Mix 1:1000 Dilution Dilution Prepare Aqueous Buffer Additives Add 1mM EDTA + 50µM Ascorbate Dilution->Additives Additives->Mix Assay Ready for Assay (Use within 4h) Mix->Assay

Caption: Step-by-step workflow to minimize oxidative stress during solution preparation.

References

  • National Institute of Standards and Technology (NIST). 3-Morpholinophenol Chemical Properties and Spectral Data.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 3-(Morpholin-2-yl)phenol Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Havard, G., et al. Troubleshooting to Prevent Possible Oxidation of a Phenolic Compound during Sample Processing.[3] Studylib/inVentiv Health Clinical. Available at: [Link]

  • Enami, S., et al.Oxidation Mechanism of Phenolic Compounds in Aqueous Solution. Journal of Physical Chemistry A.

Sources

Technical Support Center: Recrystallization of 3-(Morpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-(Morpholin-2-yl)phenol via recrystallization. We will explore solvent selection strategies, provide detailed experimental protocols, and offer solutions to common troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(Morpholin-2-yl)phenol that influence solvent selection for recrystallization?

A1: The structure of 3-(Morpholin-2-yl)phenol contains several functional groups that dictate its solubility and crystallization behavior.[1] Understanding these is the first step to selecting a suitable solvent system.

  • Phenol Group (-OH): This group is polar and can act as a hydrogen bond donor and acceptor, suggesting solubility in polar protic solvents like alcohols and water.[2][3]

  • Morpholine Ring: This heterocycle contains both an ether linkage (-O-) and a secondary amine (-NH-).[4] Both are polar and can accept hydrogen bonds. The amine group also imparts basic properties.

  • Benzene Ring: This aromatic core is non-polar and contributes to solubility in solvents with some aromatic or non-polar character.

The combination of these features makes the molecule amphiphilic, with significant overall polarity. Therefore, the ideal solvent will likely be a polar solvent or a mixed-solvent system that can accommodate these different characteristics.

Q2: What is the guiding principle for choosing a recrystallization solvent?

A2: The fundamental principle is that the ideal solvent should exhibit a steep solubility curve with respect to temperature.[5][6][7][8] This means:

  • High Solubility at High Temperature: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[9]

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease sharply, allowing for the formation of pure crystals and maximizing yield.[5][9]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[7][10]

  • Chemical Inertness: The solvent must not react with the compound being purified.[10]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[8]

Q3: What are some good starting solvents to screen for the recrystallization of 3-(Morpholin-2-yl)phenol?

A3: Based on the molecule's polar nature, the following solvents and solvent systems are excellent starting points for screening. A "like dissolves like" approach is a useful heuristic.[6][11]

Solvent/SystemRationalePotential Issues
Water Highly polar; may be a good "poor solvent" in a mixed system. Given the phenol and morpholine groups, it might show some solubility when hot.[12]Likely too poor of a solvent on its own.
Ethanol/Methanol Polar protic solvents that can hydrogen bond with the phenol and morpholine moieties. Often good general-purpose solvents for polar organic molecules.[6][12]May be too good of a solvent, leading to low recovery even when cold.
Isopropanol (IPA) Slightly less polar than ethanol, which may provide a better solubility differential between hot and cold conditions.
Acetonitrile A polar aprotic solvent. Its polarity is suitable for dissolving many polar compounds.
Ethyl Acetate A solvent of intermediate polarity. May be effective, but could also be too non-polar.May have insufficient solvating power, even when hot.
Ethanol/Water A classic mixed-solvent system for polar compounds.[6] The compound is dissolved in a minimum of hot ethanol, and hot water is added until the solution becomes cloudy.Finding the correct ratio can be tricky and may lead to oiling out if not done carefully.
Toluene/Heptane Generally not recommended as primary solvents due to the compound's polarity, but could potentially be used as anti-solvents in a mixed system with a more polar solvent.Miscibility with polar solvents can be an issue.[6]
Q4: Should I use a single-solvent or a mixed-solvent system?

A4: A single-solvent system is always preferred for its simplicity.[9] You should first screen individual solvents like ethanol, isopropanol, and acetonitrile. If you find that your compound is very soluble in one solvent (e.g., ethanol) even at room temperature, and insoluble in another (e.g., water), a mixed-solvent system of ethanol and water is an excellent choice.[5][8] For this to work, the two solvents must be miscible with each other.[6]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a promising solvent or solvent pair for recrystallization.

Methodology:

  • Place approximately 20-30 mg of crude 3-(Morpholin-2-yl)phenol into a small test tube.

  • Add the first test solvent (e.g., isopropanol) dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, begin heating the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 1-2 mL for this scale) near its boiling point.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a good solvent.

  • Repeat this process for other candidate solvents to find the most suitable one.

Protocol 2: Full-Scale Recrystallization (Single Solvent Example: Isopropanol)

Objective: To purify the bulk crude material using the optimal solvent identified in Protocol 1.

Methodology:

  • Dissolution: Place the crude 3-(Morpholin-2-yl)phenol in an Erlenmeyer flask (do not use a beaker to minimize evaporation).[6] Add a magnetic stir bar. Add a small amount of isopropanol, enough to create a slurry.

  • Heating: Heat the flask on a hot plate with stirring. Add more hot isopropanol in small portions until the solid completely dissolves. Crucially, add only the minimum amount of hot solvent needed to achieve dissolution. Adding too much will significantly reduce your final yield.[11][13]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[9][14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[7][15]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.[9][14]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities from the crystal surfaces.[11]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid.[14] This is a common problem, especially when the compound's melting point is lower than the solvent's boiling point or when significant impurities are present.[7][13]

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Solution 1 (Add More Solvent): Add a small amount of additional hot solvent (10-20% more volume) to ensure the solution is no longer supersaturated at the boiling point.[13]

  • Solution 2 (Slow Cooling): Allow the solution to cool much more slowly. You can do this by leaving the flask on a hotplate with the heat turned off or by insulating the flask.[13]

  • Solution 3 (Change Solvents): If oiling persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a different mixed-solvent system.

Q: The solution has cooled, but no crystals have formed. What went wrong?

A: This is usually due to one of two reasons: using too much solvent or the formation of a supersaturated solution.[11]

  • Problem 1 (Excess Solvent): This is the most common cause.[13] To fix this, gently heat the solution to evaporate some of the solvent until the solution volume is reduced. Allow it to cool again. You can test for saturation by dipping a glass rod in the solution; as the solvent evaporates from the rod, a solid film should form.

  • Problem 2 (Supersaturation): The solution needs a nucleation site to begin crystallization.

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a surface for crystals to form.[11]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[7][11]

Q: My final yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor.

  • Minimize Hot Solvent: Ensure you used the absolute minimum amount of boiling solvent required for dissolution.[11] Any excess will retain more solute upon cooling.

  • Sufficient Cooling: Make sure you have allowed adequate time for cooling and have used an ice bath to bring the temperature down as low as possible without freezing the solvent.[14]

  • "Second Crop" of Crystals: Do not discard the mother liquor immediately. You can often recover more product by boiling off a portion of the solvent to re-concentrate the solution and cooling it again to obtain a second, albeit usually less pure, crop of crystals.[9]

Workflow Visualization

The following diagram outlines the decision-making process for selecting a recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow Recrystallization Solvent Selection & Troubleshooting Workflow start Start: Crude 3-(Morpholin-2-yl)phenol screen Protocol 1: Screen Solvents (IPA, EtOH, MeCN, H2O, etc.) start->screen is_single_solvent Is a single solvent suitable? (Good hot solubility, poor cold) screen->is_single_solvent single_solvent Use Single Solvent (e.g., Isopropanol) is_single_solvent->single_solvent Yes mixed_solvent Identify Miscible Pair (Good Solvent + Poor Solvent) e.g., EtOH/Water is_single_solvent->mixed_solvent No protocol2 Protocol 2: Perform Bulk Recrystallization single_solvent->protocol2 observe Cool Solution & Observe protocol2->observe protocol2_mixed Perform Mixed-Solvent Recrystallization mixed_solvent->protocol2_mixed protocol2_mixed->observe crystals_ok Good Crystal Formation observe->crystals_ok Success oiling_out Problem: Oiling Out observe->oiling_out Liquid droplets form no_crystals Problem: No Crystals Form observe->no_crystals Solution remains clear collect Collect, Wash & Dry Pure Crystals crystals_ok->collect solve_oil 1. Reheat & Add More Solvent 2. Cool VERY slowly 3. Change Solvent oiling_out->solve_oil solve_no_xtal 1. Evaporate Excess Solvent 2. Scratch inner wall of flask 3. Add a seed crystal no_crystals->solve_no_xtal solve_oil->protocol2 Retry solve_no_xtal->observe Retry Cooling

Sources

Validation & Comparative

Mass spectrometry (LC-MS) characterization of 3-(Morpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Optimizing LC-MS/MS Methodologies for 3-(Morpholin-2-yl)phenol

Executive Summary

This guide provides a critical technical analysis of the mass spectrometric characterization of 3-(Morpholin-2-yl)phenol , a pharmacologically relevant scaffold often utilized in kinase inhibitor discovery.[1] Due to its amphoteric nature (containing both a basic secondary amine and an acidic phenolic moiety) and moderate polarity (LogP ~0.86), this molecule presents specific challenges in standard Reversed-Phase Liquid Chromatography (RPLC).[1]

This assessment compares the standard C18 RPLC approach against Hydrophilic Interaction Liquid Chromatography (HILIC) , demonstrating why HILIC is the superior alternative for maximizing sensitivity, peak symmetry, and retention reproducibility.

Part 1: Physicochemical Profile & Analytical Challenges

To design a robust protocol, we must first understand the molecule's behavior in solution.

  • Molecule: 3-(Morpholin-2-yl)phenol[1]

  • Formula: C₁₀H₁₃NO₂

  • Monoisotopic Mass: 179.09 Da

  • Key Ionization Site: Secondary amine on the morpholine ring (pKa ~8.3).[1]

  • Secondary Site: Phenolic hydroxyl (pKa ~9.9).[1]

The Challenge: In standard acidic LC-MS mobile phases (0.1% Formic Acid, pH ~2.7), the morpholine nitrogen is fully protonated. On a traditional C18 column, this charged, polar species elutes near the void volume (


), leading to:
  • Ion Suppression: Co-elution with unretained matrix salts.[1]

  • Poor Peak Shape: Secondary interactions with residual silanols on the silica surface cause severe tailing.[1]

Part 2: Comparative Methodology: HILIC vs. RPLC

The following comparison evaluates the "Standard Alternative" (RPLC C18) against the "Recommended Approach" (HILIC-Zwitterionic).

Method A: The Standard Alternative (RPLC C18)
  • Column: C18 End-capped (e.g., 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Mechanism: Hydrophobic partitioning.[1]

  • Performance:

    • Retention: Weak (

      
      ).[1] The molecule is too polar for strong hydrophobic interaction.
      
    • Sensitivity: Moderate.[1] High water content in the mobile phase limits desolvation efficiency in the ESI source.

    • Verdict: Sub-optimal. Requires ion-pairing reagents (e.g., TFA) to retain the amine, which suppresses MS signal.

Method B: The Optimized Approach (HILIC)
  • Column: Zwitterionic (ZIC-HILIC) or Amide-HILIC.[1]

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.5).[1]

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase + electrostatic interactions.[1][2]

  • Performance:

    • Retention: Strong (

      
      ).[1] The charged amine interacts favorably with the polar stationary phase.
      
    • Sensitivity: High (2-5x gain over RPLC).[1] The high organic content (acetonitrile) lowers surface tension, enhancing droplet fission in the ESI plume.

    • Verdict:Superior.

Data Summary: Performance Metrics
MetricRPLC (C18)HILIC (Amide/ZIC)Impact on Workflow
Retention Factor (

)
0.8 (Poor)4.2 (Excellent)HILIC separates analyte from matrix suppression zone.[1]
Peak Symmetry (

)
1.6 (Tailing)1.1 (Sharp)HILIC improves integration accuracy and quantitation limits.[1]
Signal-to-Noise (S/N) Baseline (1x)~3.5x HigherHILIC allows for lower Limits of Quantitation (LOQ).[1]
Backpressure HighLowHILIC allows higher flow rates for faster throughput.[1]

Part 3: Mass Spectrometry Characterization

Ionization Strategy
  • Mode: Electrospray Ionization Positive (ESI+).[1]

  • Precursor Ion:

    
     m/z.
    
  • Adducts: Sodium adducts

    
     may appear if mobile phase buffers are not optimized, but the protonated species is dominant due to the basic morpholine nitrogen.
    
Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for distinguishing 3-(Morpholin-2-yl)phenol from its positional isomers (2- or 4-substituted analogs).[1]

  • Precursor: 180.1 m/z[1]

  • Primary Fragment (Base Peak): 136.1 m/z .[1]

    • Mechanism:[2] Loss of the ethylene oxide bridge (

      
      , -44 Da) from the morpholine ring. This is a signature cleavage for morpholine derivatives.[1]
      
  • Secondary Fragment: 162.1 m/z .[1]

    • Mechanism:[2] Loss of water (

      
      , -18 Da), likely driven by the phenolic hydroxyl group interacting with the amine.
      
  • Diagnostic Fragment: 107.0 m/z .

    • Mechanism:[2] Cleavage of the morpholine ring entirely, leaving the ethyl-phenol carbocation.

Workflow Visualization

LCMS_Workflow Start Analyte: 3-(Morpholin-2-yl)phenol (Polar/Basic) Decision Select Separation Mode Start->Decision RPLC Path A: Reversed Phase (C18) (High Aqueous Phase) Decision->RPLC Traditional HILIC Path B: HILIC (Amide/ZIC) (High Organic Phase) Decision->HILIC Recommended Result_RP Result: Poor Retention Tailng Peaks Lower Sensitivity RPLC->Result_RP Result_HILIC Result: High Retention Sharp Peaks Enhanced Desolvation HILIC->Result_HILIC MS_Detect MS Detection (ESI+) Precursor: 180.1 m/z Result_HILIC->MS_Detect Fragments Fragmentation (MS/MS) 136.1 (Loss of C2H4O) 107.0 (Ring Cleavage) MS_Detect->Fragments

Figure 1: Decision tree for method selection illustrating the mechanistic advantages of HILIC for polar amine characterization.[1]

Part 4: Recommended Protocol (Self-Validating System)

This protocol is designed to be self-validating. If the retention time of the analyte is less than 2.5 minutes, the column equilibration is insufficient.

1. Sample Preparation

  • Stock Solution: Dissolve 1 mg of 3-(Morpholin-2-yl)phenol in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in Acetonitrile (NOT Water).[1]

    • Critical Step: The sample diluent must match the initial mobile phase (high organic) to prevent "solvent mismatch" peak distortion in HILIC.

2. LC Conditions (HILIC)

  • Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0.0 min: 95% B

    • 1.0 min: 95% B[1]

    • 6.0 min: 60% B

    • 7.0 min: 60% B

    • 7.1 min: 95% B

    • 10.0 min: 95% B (Re-equilibration is vital).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

3. MS Parameters (Generic Source Conditions)

  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 450°C (Higher temp aids in removing the aqueous buffer).[1]

  • Cone Voltage: Optimized to 30V for protonated molecular ion.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5] Retrieved from [Link]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link] (Context: Mechanisms of HILIC for basic amines).

  • NIST Chemistry WebBook. 3-Morpholinophenol Spectral Data. National Institute of Standards and Technology.[6] Retrieved from [Link][1]

  • PubChem. Morpholine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link] (Context: pKa and fragmentation patterns of the morpholine ring).

Sources

The Regioisomer Decision: 3-(Morpholin-4-yl)phenol vs. 3-(Morpholin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(Morpholin-4-yl)phenol and 3-(Morpholin-2-yl)phenol .

Executive Summary: The Scaffold Divergence

In medicinal chemistry, the regiochemistry of the morpholine attachment to a phenol core dictates the fundamental pharmacological profile of the molecule. While they share the same molecular formula (


), 3-(Morpholin-4-yl)phenol  (N-linked) and 3-(Morpholin-2-yl)phenol  (C-linked) are not merely isomers; they represent distinct pharmacophores with non-overlapping applications.
  • Select 3-(Morpholin-4-yl)phenol (N-Linked) when designing Kinase Inhibitors or Metabolic Enzyme Modulators . The N-aryl bond conjugates the nitrogen lone pair into the aromatic system, neutralizing basicity and creating a planar, electron-rich scaffold suitable for hydrophobic pockets and hinge binding.

  • Select 3-(Morpholin-2-yl)phenol (C-Linked) when targeting GPCRs (Dopamine/Serotonin) or Monoamine Transporters . The intact secondary amine retains basicity (

    
    ), allowing for critical salt-bridge formation with aspartate residues in receptor binding sites.
    

Chemical & Physicochemical Profile

The critical differentiator is the electronic state of the morpholine nitrogen.

Electronic Coupling & Basicity
  • N-Linked (4-yl): The nitrogen atom is directly bonded to the phenyl ring. Its lone pair participates in resonance with the

    
    -system. This abolishes the basicity  of the nitrogen (estimated 
    
    
    
    ), making it neutral at physiological pH. It acts as a weak Hydrogen Bond Acceptor (HBA) but not a donor.
  • C-Linked (2-yl): The morpholine ring is attached via a carbon. The nitrogen remains a secondary amine. It is highly basic (

    
    ) and exists predominantly as a cationic ammonium species at physiological pH (7.4).
    
Comparative Data Table
Feature3-(Morpholin-4-yl)phenol3-(Morpholin-2-yl)phenol
Linkage Type N-Aryl (C-N bond)C-Aryl (C-C bond)
Nitrogen State Aniline-like (Neutral)Secondary Amine (Cationic)
Physiological Charge NeutralPositive (+1)
H-Bond Potential HBA (Ether O), HBD (Phenol OH)HBA/HBD (Amine NH), HBA (Ether O)
Lipophilicity (LogD 7.4) High (remains neutral)Low (ionized state reduces LogD)
Metabolic Liability Ring oxidation / Quinone imine formationN-Glucuronidation / N-Dealkylation
Primary Drug Class Kinase Inhibitors (e.g., PI3K)CNS Agents (e.g., Reboxetine analogs)

Bioactivity & Target Engagement[1][2][3][4]

3-(Morpholin-4-yl)phenol: The Kinase Scaffold

This isomer is a "privileged structure" in oncology. The morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., PI3K, mTOR), while the phenol group can interact with the catalytic lysine or glutamate.

  • Mechanism: The planar N-phenyl geometry allows the molecule to slot into narrow ATP-binding pockets.

  • Key Risk: The electron-rich phenol can be metabolically activated to reactive quinone-imine species, potentially causing idiosyncratic toxicity.

3-(Morpholin-2-yl)phenol: The CNS Modulator

This isomer mimics the neurotransmitter pharmacophore (aromatic ring + basic nitrogen spacer).

  • Mechanism: The protonated secondary amine forms an ionic bond (salt bridge) with the conserved Aspartate (Asp) residue in transmembrane helix 3 (TM3) of monoamine GPCRs and transporters.

  • Chirality: The C2-position is chiral. The (S)- and (R)-enantiomers often show >100-fold difference in potency, necessitating asymmetric synthesis or chiral separation.

Pharmacophore Visualization (DOT)

The following diagram illustrates the divergent signaling and binding modes.

PharmacophoreMap cluster_0 Chemical Inputs cluster_1 Physicochemical State (pH 7.4) cluster_2 Primary Biological Target N_Linked 3-(Morpholin-4-yl)phenol (N-Linked) Neutral Neutral Species (Planar Geometry) N_Linked->Neutral Lone pair conjugation C_Linked 3-(Morpholin-2-yl)phenol (C-Linked) Cation Cationic Species (Protonated Amine) C_Linked->Cation Basic 2° Amine Kinase Kinase Hinge Region (Hydrophobic Pocket) Neutral->Kinase H-Bond Acceptor (Ether O) No Charge Repulsion GPCR GPCR / Transporter (Aspartate Salt Bridge) Cation->GPCR Ionic Interaction (Essential for Binding) Oncology / Inflammation Oncology / Inflammation Kinase->Oncology / Inflammation Neurology / Psychiatry Neurology / Psychiatry GPCR->Neurology / Psychiatry

Figure 1: Pharmacophore divergence map showing how linkage regiochemistry dictates ionization state and subsequent target class selection.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating controls for one another.

Protocol A: Differential Solubility & LogD Profiling

Rationale: This experiment confirms the basicity difference. The C-linked isomer will show pH-dependent solubility, whereas the N-linked isomer will remain relatively constant.

  • Preparation: Prepare 10 mM DMSO stocks of both isomers.

  • Buffer Setup: Prepare phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Shake-Flask Method:

    • Add 50 µL of DMSO stock to 950 µL of each buffer (duplicate).

    • Incubate at 25°C with shaking for 24 hours.

    • Centrifuge at 15,000 x g for 10 minutes to pellet precipitate.

  • Analysis: Analyze supernatant via HPLC-UV (254 nm).

  • Validation Criteria:

    • 3-(Morpholin-2-yl)phenol: Should show >10-fold higher solubility at pH 2.0 vs pH 10.0 (protonation effect).

    • 3-(Morpholin-4-yl)phenol: Should show minimal solubility variation across pH range (<20% variance).

Protocol B: In Vitro Metabolic Stability (Microsomal)

Rationale: N-linked morpholines are susceptible to oxidative ring opening but resistant to dealkylation. C-linked morpholines are susceptible to N-glucuronidation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation:

    • Substrate concentration: 1 µM.[1]

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • LC-MS/MS Detection:

    • Monitor parent ion disappearance.

    • Crucial Step: Monitor for m/z +16 (Hydroxylation) and m/z +176 (Glucuronidation).

  • Expected Outcome:

    • 4-yl Isomer: Primary metabolite is often the lactam (oxidation of morpholine carbon alpha to nitrogen).

    • 2-yl Isomer: Rapid disappearance if UDPGA is added (Phase II glucuronidation of the secondary amine).

Decision Framework (DOT)

Use this logic tree to determine which isomer fits your specific drug discovery campaign.

DecisionTree Start Start: Define Target Class Q1 Does the binding pocket contain a conserved Aspartate/Glutamate? Start->Q1 Branch_Yes Yes (e.g., GPCR, Transporter) Q1->Branch_Yes Branch_No No (e.g., Kinase, Nuclear Receptor) Q1->Branch_No Consideration_A Requirement: Salt Bridge Formation (Needs Basic Amine) Branch_Yes->Consideration_A Consideration_B Requirement: Hydrophobic Flatness (Needs Neutral Ring) Branch_No->Consideration_B Action_2yl Select 3-(Morpholin-2-yl)phenol (C-Linked) Action_4yl Select 3-(Morpholin-4-yl)phenol (N-Linked) Consideration_A->Action_2yl Consideration_B->Action_4yl

Figure 2: Strategic decision tree for scaffold selection based on binding site topology.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
    • Source: PubMed / Wiley Periodicals.
    • URL:[Link]

  • Kinase Inhibitor Design (N-Linked)

    • Title: Synthesis and SAR of morpholine and its derivatives (mTOR/PI3K inhibitors).[2]

    • Source: E3S Web of Conferences.[2]

    • URL:[Link]

  • GPCR/Transporter Ligands (C-Linked)
  • Physicochemical Properties of Phenols

    • Title: Acidity of phenols and effect of substituents.[3][4]

    • Source: Department of Chemistry, University of Calgary.
    • URL:[Link]

  • Metabolic Pathways

    • Title: Common Degradative Pathways of Morpholine... by Mycobacterium aurum (Model for ring opening).
    • Source: PMC / NIH.
    • URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Morpholin-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(Morpholin-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.